

Application Note: Quantification of 3-Hydroxypromazine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydroxypromazine**

Cat. No.: **B130020**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxypromazine is a primary metabolite of promazine, a phenothiazine antipsychotic drug. Monitoring its concentration in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note details a robust and sensitive method for the quantification of **3-Hydroxypromazine** in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs Solid Phase Extraction (SPE) for sample clean-up, ensuring high recovery and minimal matrix effects, followed by rapid and selective analysis using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents

- Standards: **3-Hydroxypromazine** ($C_{17}H_{20}N_2OS$, MW: 300.42 g/mol) reference standard, and a suitable stable isotope-labeled internal standard (IS), such as Promazine-d6.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Solvents: HPLC-grade methanol, acetonitrile, and water.
- Reagents: Formic acid (LC-MS grade), ammonium hydroxide, and zinc sulfate.

- Plasma: Drug-free human plasma.
- SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg, 1 cc).

Sample Preparation Protocol

A protein precipitation step followed by Solid Phase Extraction (SPE) is used to extract **3-Hydroxypromazine** and the internal standard from the plasma matrix.

- Aliquoting: Pipette 100 μ L of human plasma into a 1.5 mL microcentrifuge tube.
- Internal Standard Spiking: Add 10 μ L of the internal standard working solution (e.g., 100 ng/mL Promazine-d6 in methanol) to all samples except for the double blank.
- Protein Precipitation: Add 200 μ L of acetonitrile containing 1% zinc sulfate to precipitate proteins. Vortex for 30 seconds.
- Centrifugation: Centrifuge the samples at 13,000 \times g for 10 minutes at 4°C.
- Dilution: Transfer the supernatant to a new tube and dilute with 500 μ L of water containing 0.1% formic acid.
- SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- Elution: Elute the analyte and IS with 1 mL of methanol containing 2% ammonium hydroxide.
- Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of the mobile phase A/B (80:20, v/v) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography (LC) Parameters

Parameter	Condition
Column	C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient Elution	20% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min

Table 2: Mass Spectrometry (MS) Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Source Temperature	500°C
IonSpray Voltage	5500 V
Curtain Gas	30 psi
Collision Gas	Nitrogen, Medium

Note: MS parameters such as declustering potential (DP) and collision energy (CE) require optimization for the specific instrument used.

MRM Transitions for Quantification

The selection of precursor and product ions is critical for the selectivity of the MRM assay. The protonated molecule $[M+H]^+$ is typically selected as the precursor ion. For **3-Hydroxypromazine** (MW 300.42), the precursor ion will be m/z 301.4.^{[1][2][3]} Product ions are generated by fragmentation in the collision cell; a common fragmentation for phenothiazines involves the cleavage of the side chain.^{[4][5]}

Table 3: Representative MRM Transitions

Compound	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	DP (V)	CE (eV)	Use
3-Hydroxypromazine	301.4	86.2	45	25	Quantifier
3-Hydroxypromazine	301.4	58.1	45	35	Qualifier
Promazine-d6 (IS)	291.2	92.1	40	22	IS

Note: The listed MRM transitions and parameters are illustrative and must be empirically determined and optimized by infusing a standard solution of **3-Hydroxypromazine** into the mass spectrometer.

Data Presentation and Method Performance

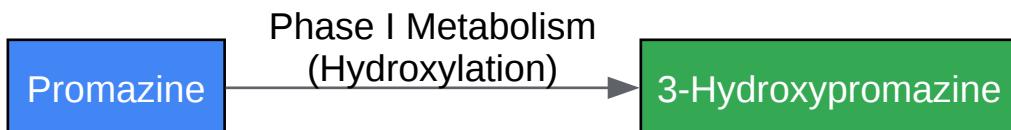
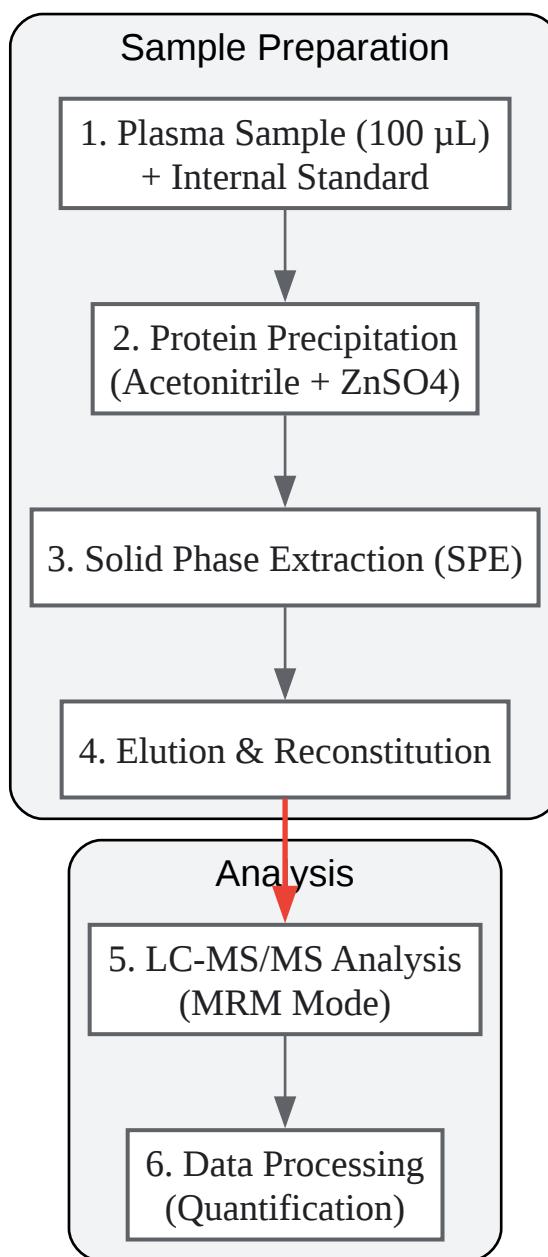

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect. The following table summarizes the expected performance characteristics of this assay.

Table 4: Summary of Quantitative Method Performance

Parameter	Result
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 12%
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)
Mean Extraction Recovery	> 85%

Visualizations


Metabolic Pathway

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Promazine to **3-Hydroxypromazine**.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for **3-Hydroxypromazine** quantification in plasma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. veeprho.com [veeprho.com]
- 3. 3-Hydroxypromazine | C17H20N2OS | CID 67569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantification of 3-Hydroxypromazine in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130020#lc-ms-ms-method-for-3-hydroxypromazine-quantification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com